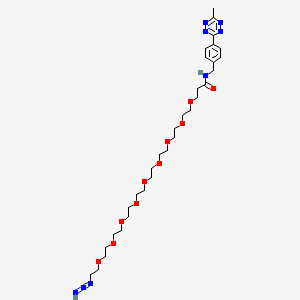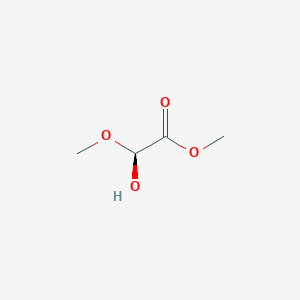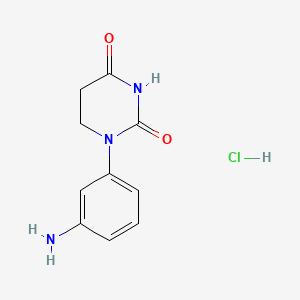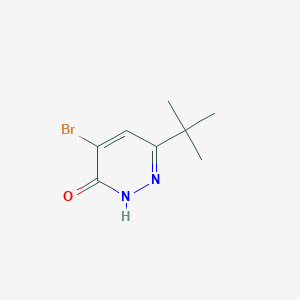![molecular formula C14H17Cl2N3O2 B14033664 N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is a spirocyclic compound known for its unique structural features and potential applications in various fields. Spirocyclic compounds are characterized by their distinctive ring systems, which are found in a wide range of natural and synthetic molecules. These compounds often exhibit interesting biological activities, making them valuable in medicinal chemistry and other scientific research areas.
Méthodes De Préparation
The synthesis of N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves several key steps. One common synthetic route includes the oxidative cleavage of a precursor compound, followed by amine coupling and deprotection of protective groups. For instance, the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate can be followed by coupling with an appropriate amine and subsequent deprotection using hydrochloric acid in a suitable solvent . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.
Analyse Des Réactions Chimiques
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
This compound has several scientific research applications due to its spirocyclic structure and potential biological activities. It has been studied for its role as a phosphodiesterase 7 (PDE7) inhibitor, which makes it useful in the treatment of pain, especially neuropathic pain . Additionally, spirocyclic compounds like this one have shown promise in anticancer research by arresting cell growth and inducing apoptosis in neoplastic cells . Other applications include their use as chiral medicines, chiral liquid crystal display (LCD) materials, macromolecule bulking agents, and biological pesticides .
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. As a PDE7 inhibitor, it modulates the levels of cyclic adenosine monophosphate (cAMP) within cells, leading to various downstream effects. By inhibiting PDE7, the compound can reduce inflammation and pain, making it a potential therapeutic agent for conditions like neuropathic pain . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can be compared with other spirocyclic compounds that exhibit similar biological activities. For instance, N-(3,4-dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide hydrochloride is another spirocyclic compound with potential therapeutic applications . The uniqueness of this compound lies in its specific structural features and the presence of the 3-chlorophenyl group, which may contribute to its distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C14H17Cl2N3O2 |
|---|---|
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H16ClN3O2.ClH/c15-10-3-1-4-11(7-10)17-13(19)12-8-14(20-18-12)5-2-6-16-9-14;/h1,3-4,7,16H,2,5-6,8-9H2,(H,17,19);1H |
Clé InChI |
ZWWQINLURMEHHC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl)CNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


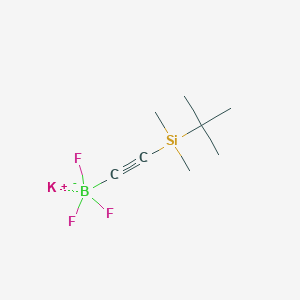
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)
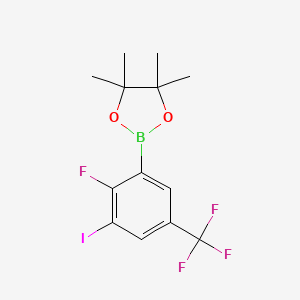
![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)
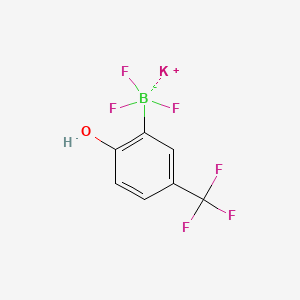
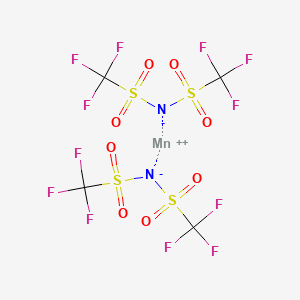
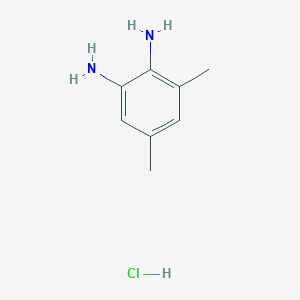
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
